molecular formula C20H17ClFN5O3 B2564390 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1052561-43-9

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2564390
M. Wt: 429.84
InChI Key: DJMSDSKRHVVLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O3 and its molecular weight is 429.84. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization:

  • Research on similar triazole derivatives, including analysis of their chemical properties and synthesis methods. For example, studies have focused on the synthesis, spectroscopic, and X-ray characterization of various triazole derivatives with potential applications in pharmaceuticals and materials science (Ahmed et al., 2020).

Biological Activities and Potential Applications

2. Investigation into the biological activities of structurally related compounds, such as their potential as analgesic and antipyretic agents. This includes the development of environmentally friendly synthesis methods for such compounds (Reddy et al., 2014).

  • Exploration of the interaction mechanisms of similar compounds, which could inform their potential applications in drug design and biological studies. This involves detailed theoretical and experimental analysis of molecular interactions (Shukla et al., 2014).

Pharmaceutical Research and Development

4. The development and testing of radiotracers for positron emission tomography (PET) imaging, which is crucial in medical diagnostics, especially in neurology and oncology. Compounds containing fluorobenzene structures, similar to the given compound, have been studied for their efficacy in PET imaging (Fujinaga et al., 2018).

  • Research into novel synthesis methods for related heterocyclic compounds, which are often used in pharmaceuticals for their various therapeutic properties (Maruthikumar et al., 2003).

Antimicrobial and Antitubercular Activities

6. Studies on the antimicrobial and antitubercular activities of related compounds. This research is crucial in the development of new antibiotics and treatments for infectious diseases (Shiradkar et al., 2006).

Safety And Hazards

Isocyanates are toxic by ingestion, inhalation, and skin absorption. Contact may irritate skin, eyes, and mucous membranes. They are also flammable and decompose in water, releasing flammable, toxic, or corrosive gases and runoff4.


properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-11-2-7-14(8-15(11)21)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-9-12-3-5-13(22)6-4-12/h2-8,17-18H,9-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMSDSKRHVVLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide

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